REACTION_CXSMILES
|
CO[C:3](=[O:10])[CH:4](Br)[CH2:5][CH:6]([CH3:8])[CH3:7].[CH2:11]([NH2:14])[CH2:12][NH2:13].C>C(O)C.CN(C=O)C.C(OCC)(=O)C>[CH3:8][CH:6]([CH3:7])[CH2:5][CH:4]1[NH:14][CH2:11][CH2:12][NH:13][C:3]1=[O:10]
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC(C)C)Br)=O
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
is stirred at 20°-25° for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual oil is partitioned between chloroform and aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The chloroform layer is separated
|
Type
|
CUSTOM
|
Details
|
the chloroform is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
After removal of the DMF the residue
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with chloroform-methanol (99/5)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate-SSB
|
Type
|
CUSTOM
|
Details
|
gives an oily solid which
|
Type
|
CUSTOM
|
Details
|
upon crystallization from ethyl acetate-SSB
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |